molecular formula C27H32O6 B1254398 28-Deoxonimbolide

28-Deoxonimbolide

Cat. No.: B1254398
M. Wt: 452.5 g/mol
InChI Key: CWGBIWRWBCYASK-LMHNVORZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

28-deoxonimbolide is a limonoid isolated from Azadirachta indica. It has a role as an antineoplastic agent and a plant metabolite. It is an organic heteropentacyclic compound, a cyclic terpene ketone, an enone, a member of furans, a limonoid and a methyl ester.

Scientific Research Applications

Antibacterial Activities A study on the limonoid compound 17-(5-methoxy-2-oxofuran-3-yl)-28-deoxonimbolide, isolated from the methanol extract of Azadirachta indica leaves, revealed its potential antibacterial properties. The compound, along with others, was evaluated against six bacterial strains, showcasing the medicinal potential of 28-deoxonimbolide derivatives in combating bacterial infections (Liu et al., 2014).

Stress Alleviation in Plants Various studies have indicated the role of 28-homobrassinolide, a plant hormone related to this compound, in alleviating stress in plants. This hormone has been shown to enhance the antioxidant system in plants under conditions of salt stress, oxidative stress, and metal toxicity, thereby improving plant growth and resilience:

  • In maize, 28-homobrassinolide was found to alleviate oxidative stress induced by salt treatment, suggesting its protective role against environmental stressors in agricultural settings (Arora et al., 2008).
  • Another study showed that 28-homobrassinolide could mitigate the effects of boron toxicity in mung bean plants, enhancing their antioxidant system and suggesting a potential application in mitigating heavy metal stress in crops (Yusuf et al., 2011).
  • Research on wheat indicated that 28-homobrassinolide could protect growth under the combined stress of cadmium and salinity, highlighting its use in improving crop yield under adverse environmental conditions (Hayat et al., 2014).

Properties

Molecular Formula

C27H32O6

Molecular Weight

452.5 g/mol

IUPAC Name

methyl 2-[(1R,2S,4R,6R,9R,10S,11R,15R,18S)-6-(furan-3-yl)-7,9,11,15-tetramethyl-12-oxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-7,13-dien-10-yl]acetate

InChI

InChI=1S/C27H32O6/c1-14-16(15-7-9-31-12-15)10-17-21(14)27(4)18(11-20(29)30-5)26(3)19(28)6-8-25(2)13-32-22(23(25)26)24(27)33-17/h6-9,12,16-18,22-24H,10-11,13H2,1-5H3/t16-,17-,18-,22-,23+,24-,25+,26+,27-/m1/s1

InChI Key

CWGBIWRWBCYASK-LMHNVORZSA-N

Isomeric SMILES

CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@@]5([C@H]6[C@H]4OC[C@@]6(C=CC5=O)C)C)CC(=O)OC)C

SMILES

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C6C4OCC6(C=CC5=O)C)C)CC(=O)OC)C

Canonical SMILES

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C6C4OCC6(C=CC5=O)C)C)CC(=O)OC)C

Synonyms

28-deoxonimbolide
nimbolide, 28-deoxo-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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